N-(2-phenylphenyl)-2-(5,6,7,8-tetrahydrobenzo[b]thiopheno[3,2-e]pyrimidin-4-yl thio)acetamide
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Overview
Description
N-(2-phenylphenyl)-2-(5,6,7,8-tetrahydrobenzo[b]thiopheno[3,2-e]pyrimidin-4-yl thio)acetamide is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-phenylphenyl)-2-(5,6,7,8-tetrahydrobenzo[b]thiopheno[3,2-e]pyrimidin-4-yl thio)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the core heterocyclic structure, followed by the introduction of the phenyl and thioacetamide groups. Common reagents and conditions used in these reactions include:
Reagents: Aromatic amines, thiols, acyl chlorides, and various catalysts.
Conditions: Elevated temperatures, inert atmospheres (e.g., nitrogen or argon), and specific solvents (e.g., dichloromethane, ethanol).
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2-phenylphenyl)-2-(5,6,7,8-tetrahydrobenzo[b]thiopheno[3,2-e]pyrimidin-4-yl thio)acetamide can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the thioacetamide group to amines using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild to moderate temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, under various solvents and temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Possible applications in materials science, such as the development of novel polymers or coatings.
Mechanism of Action
The mechanism of action of N-(2-phenylphenyl)-2-(5,6,7,8-tetrahydrobenzo[b]thiopheno[3,2-e]pyrimidin-4-yl thio)acetamide would depend on its specific interactions with molecular targets. These could include:
Molecular Targets: Enzymes, receptors, or other proteins.
Pathways Involved: Inhibition or activation of specific biochemical pathways, leading to desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-phenylphenyl)-2-(5,6,7,8-tetrahydrobenzo[b]thiopheno[3,2-e]pyrimidin-4-yl thio)acetamide: can be compared with other heterocyclic compounds containing similar functional groups.
Examples: Benzothiophenes, pyrimidines, and other thioacetamide derivatives.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which may confer unique chemical and biological properties.
Conclusion
This compound is a complex and potentially valuable compound with diverse applications in scientific research and industry
Properties
Molecular Formula |
C24H21N3OS2 |
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Molecular Weight |
431.6 g/mol |
IUPAC Name |
N-(2-phenylphenyl)-2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)acetamide |
InChI |
InChI=1S/C24H21N3OS2/c28-21(27-19-12-6-4-10-17(19)16-8-2-1-3-9-16)14-29-23-22-18-11-5-7-13-20(18)30-24(22)26-15-25-23/h1-4,6,8-10,12,15H,5,7,11,13-14H2,(H,27,28) |
InChI Key |
CUHTYBCZTSJOTP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=CN=C3SCC(=O)NC4=CC=CC=C4C5=CC=CC=C5 |
Origin of Product |
United States |
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